2-{[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl}phenol
Description
2-{[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl}phenol is a phenolic derivative characterized by a central aminomethylphenol backbone with substituents including a 4-chloro, 2-methoxy, and 5-methyl group on the phenyl ring. Its molecular formula is C₁₅H₁₅ClNO₂, with a calculated molecular weight of 276.74 g/mol.
Properties
IUPAC Name |
2-[(4-chloro-2-methoxy-5-methylanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-10-7-13(15(19-2)8-12(10)16)17-9-11-5-3-4-6-14(11)18/h3-8,17-18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLUKHAAALDVSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NCC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201191878 | |
| Record name | 2-[[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201191878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019577-99-1 | |
| Record name | 2-[[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019577-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201191878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl}phenol typically involves multiple steps. One common method includes the nucleophilic aromatic substitution of a suitable precursor, such as 4-chloro-2-methoxy-5-methylphenol, with an appropriate amine. The reaction conditions often involve the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions are common, especially involving the chloro substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
2-{[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl}phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Chloro-2-{[(2-chlorophenyl)amino]methyl}phenol (CAS 259209-20-6)
- Molecular Formula: C₁₃H₁₁Cl₂NO
- Molecular Weight : 268.14 g/mol
- Key Differences : Replaces the 4-chloro-2-methoxy-5-methylphenyl group with a 2-chlorophenyl moiety.
- Dichloro substitution may enhance lipophilicity, favoring membrane permeability but reducing aqueous solubility .
2-Chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide (CAS 923897-58-9)
- Molecular Formula: C₁₁H₁₂Cl₂NO₂
- Molecular Weight : 277.13 g/mol
- Key Differences: Replaces the aminomethylphenol backbone with a propanamide group.
- However, the lack of a phenolic -OH group may reduce antioxidant or metal-chelating activity .
Analogues with Heterocyclic Modifications
2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol
- Molecular Formula : C₂₄H₂₀ClN₃O₄
- Molecular Weight : 466.89 g/mol
- Key Differences : Incorporates a pyrimidine ring and a benzyloxy group.
- Implications: The pyrimidine ring enhances π-π stacking interactions with biological targets, such as enzymes or DNA. The increased molecular weight and complexity may limit bioavailability compared to simpler phenolic derivatives .
Phenolic Derivatives with Antitumor Activity (from Traditional Medicine)
Compounds isolated from Pleione bulbocodioides (e.g., 4-(methoxymethyl)phenol and p-hydroxyphenylacetic acid methyl ester) share phenolic frameworks with the target compound. These analogues exhibit moderate antitumor activity against LA795 cells, suggesting that the phenolic -OH and chloro/methoxy substituents may synergize to inhibit cancer cell proliferation .
Comparative Data Table
Key Findings and Implications
Substituent Effects : Chloro and methoxy groups enhance lipophilicity and electron-withdrawing effects, influencing bioavailability and target binding.
Backbone Modifications: Replacement of the phenolic -OH with amide or heterocyclic groups alters hydrogen-bonding capacity and steric interactions.
Research Gaps : Direct pharmacological data for the target compound are lacking. Future studies should prioritize synthesis, solubility profiling, and in vitro screening against disease-relevant targets.
Biological Activity
2-{[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl}phenol, also known by its CAS number 1019577-99-1, is an organic compound characterized by a complex structure that includes a phenolic group, a chloro substituent, and a methoxy group. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : C15H16ClNO2
- Molecular Weight : 277.75 g/mol
- IUPAC Name : this compound
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzyme inhibition and receptor modulation. The compound may inhibit certain enzymes or receptors, leading to various biological effects. For instance, it has been explored for its potential anti-inflammatory and antimicrobial properties .
Antimicrobial Activity
Research indicates that derivatives of phenolic compounds often exhibit significant antimicrobial activity. For example, the compound's structural analogs have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study demonstrated that modifications to phenolic structures can enhance their bioactivity, suggesting that similar modifications to this compound could yield compounds with improved antimicrobial properties .
Synthesis and Applications
The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. The compound is used as an intermediate in the synthesis of more complex organic molecules and has applications in medicinal chemistry as a biochemical probe .
Table: Summary of Biological Activities
Future Directions in Research
Further studies are needed to clarify the specific mechanisms by which this compound exerts its biological effects. This includes:
- In vitro and in vivo studies to assess its efficacy against various pathogens.
- Mechanistic studies to elucidate the pathways involved in its anti-inflammatory actions.
- Structure-activity relationship (SAR) studies to optimize the compound for enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
